N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide, also known as MPT0B392, is a novel small molecule compound that has gained attention in the field of cancer research due to its potential anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to target multiple pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been found to decrease glucose uptake and lactate production, which are important for cancer cell metabolism. This compound has also been shown to decrease the expression of several proteins that are involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1. In addition, this compound has been found to increase the expression of proteins that are involved in apoptosis, such as cleaved caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide. One area of interest is to investigate its potential as a combination therapy with other anti-cancer drugs. This compound has been shown to have synergistic effects with several other drugs, such as cisplatin and paclitaxel. Another area of interest is to further elucidate the mechanism of action of this compound. This could involve identifying the specific proteins and pathways that are targeted by the compound. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer.
Applications De Recherche Scientifique
N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methylsulfanylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-8-17(21)19-14-10-5-6-11-15(14)20-18(22)13-9-4-7-12-16(13)23-2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVBOLHMUCJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.